molecular formula C18H25ClN2O3S B2529454 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380085-61-8

2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2529454
CAS No.: 2380085-61-8
M. Wt: 384.92
InChI Key: NQFYEMQGPZOAKE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a morpholine ring, and a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thian-4-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of kinases or other signaling proteins, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)phenyl]methyl}acetamide
  • 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)benzyl]methyl}acetamide
  • 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Uniqueness

2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to the presence of the thian ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-15-1-3-16(4-2-15)24-13-17(22)20-14-18(5-11-25-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFYEMQGPZOAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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